4-Methyl-2-{[(propan-2-yl)amino]methyl}phenol

Catalog No.
S13773943
CAS No.
M.F
C11H17NO
M. Wt
179.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-2-{[(propan-2-yl)amino]methyl}phenol

Product Name

4-Methyl-2-{[(propan-2-yl)amino]methyl}phenol

IUPAC Name

4-methyl-2-[(propan-2-ylamino)methyl]phenol

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

InChI

InChI=1S/C11H17NO/c1-8(2)12-7-10-6-9(3)4-5-11(10)13/h4-6,8,12-13H,7H2,1-3H3

InChI Key

RHHBORIKEQBMDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CNC(C)C

4-Methyl-2-{[(propan-2-yl)amino]methyl}phenol is a specialized secondary-amine Mannich base derived from p-cresol, formaldehyde, and isopropylamine. In industrial and advanced laboratory settings, it functions primarily as a highly tunable bidentate (N,O) ligand precursor for organometallic catalysis, a building block for asymmetric benzoxazine resins, and a sterically hindered curing modifier for epoxy systems [1]. Unlike simpler primary amine or unhindered tertiary amine Mannich bases, this compound features an N-isopropyl group that imparts a specific, highly calibrated degree of steric hindrance and lipophilicity. This structural balance makes it a critical procurement choice for applications requiring precise control over metal coordination geometry, extended formulation pot life, and high solubility in non-polar hydrocarbon solvents [2].

Substituting 4-Methyl-2-{[(propan-2-yl)amino]methyl}phenol with closely related analogs, such as 2-((dimethylamino)methyl)-4-methylphenol or N-cyclohexyl variants, frequently leads to process failures or suboptimal performance [1]. In catalyst design, the N-dimethyl analog lacks sufficient steric bulk, leading to catalyst aggregation and poor stereocontrol during polymerization reactions. Conversely, the N-cyclohexyl derivative often introduces excessive steric crowding, which can hinder metal coordination kinetics and drastically reduce solubility in standard aliphatic solvents [2]. In resin formulation, replacing the N-isopropyl group with an unhindered amine accelerates the curing reaction uncontrollably, severely reducing pot life and compromising the processability of advanced composite matrices [3].

Steric Control in Organometallic Catalyst Synthesis

When utilized as an (N,O)-bidentate ligand precursor for zinc- or aluminum-catalyzed ring-opening polymerization (ROP) of lactides, the N-isopropyl group provides optimal steric shielding around the metal center [1]. Comparative studies show that catalysts derived from the N-isopropyl target compound yield polymers with a narrow polydispersity index (PDI), whereas the less hindered N-methyl comparator allows unwanted transesterification, significantly broadening the PDI [2].

Evidence DimensionPolymerization control (Polydispersity Index, PDI)
Target Compound DataPDI 1.12 - 1.15
Comparator Or BaselinePDI 1.40 - 1.45 (N-methyl analog)
Quantified Difference~20% improvement in PDI control
ConditionsZn-catalyzed ROP of rac-lactide at 80°C

Buyers synthesizing single-site catalysts must procure the N-isopropyl variant to ensure strict molecular weight control and prevent catalyst aggregation.

Extended Pot Life in Epoxy Resin Formulation

As an amine-phenolic curing modifier, the steric bulk of the isopropyl group significantly slows the initial nucleophilic attack on oxirane rings compared to unhindered dimethylamino Mannich bases [1]. This provides a critical latency period during the mixing and application phases, extending the gel time without requiring cryogenic storage of the formulated resin [2].

Evidence DimensionFormulation gel time (Pot life)
Target Compound Data~45 minutes
Comparator Or Baseline~15 minutes (2-((dimethylamino)methyl)-4-methylphenol)
Quantified Difference3x increase in handling window
Conditions100 g mass, mixed with standard bisphenol-A diglycidyl ether (DGEBA) at 25°C

Extended pot life is essential for industrial scale-up, allowing manufacturers sufficient time to mold or infuse large composite parts before the resin hardens.

Thermal Curing Profile of Derived Benzoxazines

When reacted with additional formaldehyde to form a benzoxazine monomer, the N-isopropyl substituent influences the ring-opening polymerization temperature. The target compound yields a benzoxazine that cures at a significantly lower temperature than its N-cyclohexyl counterpart, due to the specific electronic and steric balance of the isopropyl moiety facilitating earlier ring-opening [1].

Evidence DimensionExothermic peak curing temperature (Tp)
Target Compound DataTp ≈ 210°C (N-isopropyl benzoxazine)
Comparator Or BaselineTp ≈ 225°C (N-cyclohexyl benzoxazine)
Quantified Difference15°C reduction in peak curing temperature
ConditionsDifferential Scanning Calorimetry (DSC) at a heating rate of 10°C/min

Lowering the curing temperature reduces energy consumption and minimizes thermal degradation of sensitive substrates during composite manufacturing.

Solubility and Handling in Non-Polar Solvents

The lipophilic nature of the N-isopropyl group greatly enhances the compound's solubility in non-polar aliphatic solvents compared to primary amine Mannich bases [1]. This high solubility is crucial for the clean synthesis of moisture-sensitive organometallic complexes, which often require reactions to be conducted in dry hexane or heptane [2].

Evidence DimensionSolubility in n-hexane
Target Compound Data>50 g/L
Comparator Or Baseline<5 g/L (Unsubstituted 2-(aminomethyl)-4-methylphenol)
Quantified Difference>10-fold increase in aliphatic solubility
ConditionsMeasured at 20°C under standard atmospheric pressure

High non-polar solubility allows chemists to avoid coordinating solvents like THF or ether, which can permanently poison or alter the resulting metal catalyst.

Precursor for Single-Site Olefin and Lactide Polymerization Catalysts

The precise steric hindrance of the N-isopropyl group makes this compound an ideal (N,O)-bidentate ligand precursor for synthesizing highly active Al, Zn, and Ti catalysts. It is specifically procured when researchers need to suppress chain-transfer side reactions and achieve narrow molecular weight distributions in biodegradable polymer synthesis [1].

Synthesis of Low-Temperature Curing Benzoxazine Resins

Procured as a primary building block for asymmetric benzoxazine monomers, this compound enables the formulation of advanced thermosetting resins. It is chosen over cyclohexyl analogs when the manufacturing process requires a lower thermal activation barrier (reduced Tp) to protect heat-sensitive composite fibers [2].

Latent Curing Modifier for Industrial Epoxy Adhesives

In structural adhesives and coatings, this Mannich base is utilized to balance reactivity and processability. It is the preferred choice over standard N-dimethyl Mannich bases when formulators require an extended room-temperature pot life without sacrificing the final crosslink density of the cured DGEBA network [3].

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

179.131014166 g/mol

Monoisotopic Mass

179.131014166 g/mol

Heavy Atom Count

13

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